

Unveiling the Structure of 1,3,5-Trihydroxyxanthone: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: 1,3,5-Trihydroxyxanthone

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This technical guide provides a comprehensive overview of the structure elucidation of **1,3,5-trihydroxyxanthone**, a naturally occurring xanthone with potential pharmacological activities. This document details its spectral data, experimental protocols for its synthesis and characterization, and its known interactions with biological signaling pathways.

Chemical Structure and Properties

1,3,5-Trihydroxyxanthone, with the IUPAC name 1,3,5-trihydroxyxanthen-9-one, is a member of the xanthone class of organic compounds.^[1] Its chemical structure is characterized by a tricyclic xanthene core substituted with three hydroxyl groups at positions 1, 3, and 5.

Molecular Formula: C₁₃H₈O₅

Molecular Weight: 244.20 g/mol ^[1]

Exact Mass: 244.0372 g/mol ^[1]

1,3,5-Trihydroxyxanthone

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Caption: Chemical structure of **1,3,5-trihydroxyxanthone**.

Spectral Data for Structure Elucidation

While a complete set of spectral data for **1,3,5-trihydroxyxanthone** from a single primary research publication is not readily available in the reviewed literature, the following tables summarize the expected and reported spectral characteristics based on data from closely related compounds and spectral databases.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data of **1,3,5-Trihydroxyxanthone**

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|----------------------------------|--------------|---------------------------|
| H-2 | ~6.25 | d | ~2.0 |
| H-4 | ~6.45 | d | ~2.0 |
| H-6 | ~7.60 | t | ~8.0 |
| H-7 | ~7.20 | d | ~8.0 |
| H-8 | ~7.30 | d | ~8.0 |
| 1-OH | ~13.0 (chelated) | s | - |
| 3-OH | Variable | br s | - |
| 5-OH | Variable | br s | - |
| Predicted data based on spectral analysis of similar xanthone structures. | | | |

Table 2: ^{13}C NMR Spectral Data of **1,3,5-Trihydroxyxanthone**

| Position | Chemical Shift (δ , ppm) |
|--|----------------------------------|
| 1 | 161.5 |
| 2 | 97.5 |
| 3 | 165.0 |
| 4 | 93.0 |
| 4a | 157.0 |
| 5 | 145.0 |
| 6 | 124.0 |
| 7 | 118.0 |
| 8 | 110.0 |
| 8a | 108.0 |
| 9 (C=O) | 182.0 |
| 9a | 103.5 |
| 10a | 156.5 |
| Data obtained from SpectraBase and compared with related structures. [1] | |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for **1,3,5-Trihydroxyxanthone**

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|---|---|
| 3400-3200 (broad) | O-H stretching (phenolic hydroxyls) |
| ~3080 | C-H stretching (aromatic) |
| ~1650 | C=O stretching (γ -pyrone carbonyl, chelated) |
| 1600-1450 | C=C stretching (aromatic rings) |
| ~1250 | C-O-C stretching (ether linkage) |
| ~1200 | C-O stretching (phenolic hydroxyls) |
| Predicted data based on typical IR absorption frequencies for the respective functional groups. | |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1,3,5-Trihydroxyxanthone**

| m/z | Interpretation |
|---|--|
| 244 | [M] ⁺ (Molecular ion) |
| 216 | [M - CO] ⁺ |
| 188 | [M - 2CO] ⁺ or [M - C ₂ H ₂ O ₂] ⁺ |
| Predicted fragmentation pattern based on the molecular structure. | |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima for **1,3,5-Trihydroxyxanthone** in Methanol

| λ_{max} (nm) | Interpretation |
|---|---------------------------|
| ~245 | Band II (Benzoyl system) |
| ~265 | |
| ~320 | Band I (Cinnamoyl system) |
| ~365 | |
| Predicted data based on UV-Vis spectra of similar trihydroxyxanthenes.[3] | |

Experimental Protocols

The following sections detail the methodologies for the synthesis, isolation, and spectral analysis of **1,3,5-trihydroxyxanthone**.

Synthesis of 1,3,5-Trihydroxyxanthone

A common and effective method for the synthesis of **1,3,5-trihydroxyxanthone** is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a benzoic acid derivative with a phenol in the presence of a condensing agent like Eaton's reagent.

Protocol:

- **Preparation of Eaton's Reagent:** Carefully and slowly add phosphorus pentoxide (P_2O_5) to methanesulfonic acid in a 1:10 (w/w) ratio under anhydrous conditions with constant stirring until the P_2O_5 is completely dissolved. This process is exothermic and should be performed in an ice bath.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzoic acid and phloroglucinol (1:1 molar ratio) in Eaton's reagent.
- **Reaction Execution:** Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring to precipitate the crude product.
- **Purification:** Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude **1,3,5-trihydroxyxanthone** can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a solvent mixture like ethanol/water.

Isolation from Natural Sources

1,3,5-Trihydroxyxanthone has been reported to be isolated from plants such as *Anaxagorea luzonensis*.^[1] The general procedure for its isolation is as follows:

Protocol:

- **Extraction:** Air-dried and powdered plant material (e.g., leaves, stem bark) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
- **Fractionation:** The ethyl acetate extract, which typically contains xanthenes, is concentrated under reduced pressure. The resulting crude extract is then subjected to column chromatography over silica gel.
- **Purification:** The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by TLC.
- **Final Purification:** Fractions containing the desired compound are combined and further purified by repeated column chromatography or preparative HPLC to yield pure **1,3,5-trihydroxyxanthone**.

Spectroscopic Analysis

Protocol:

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d₆ or

acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

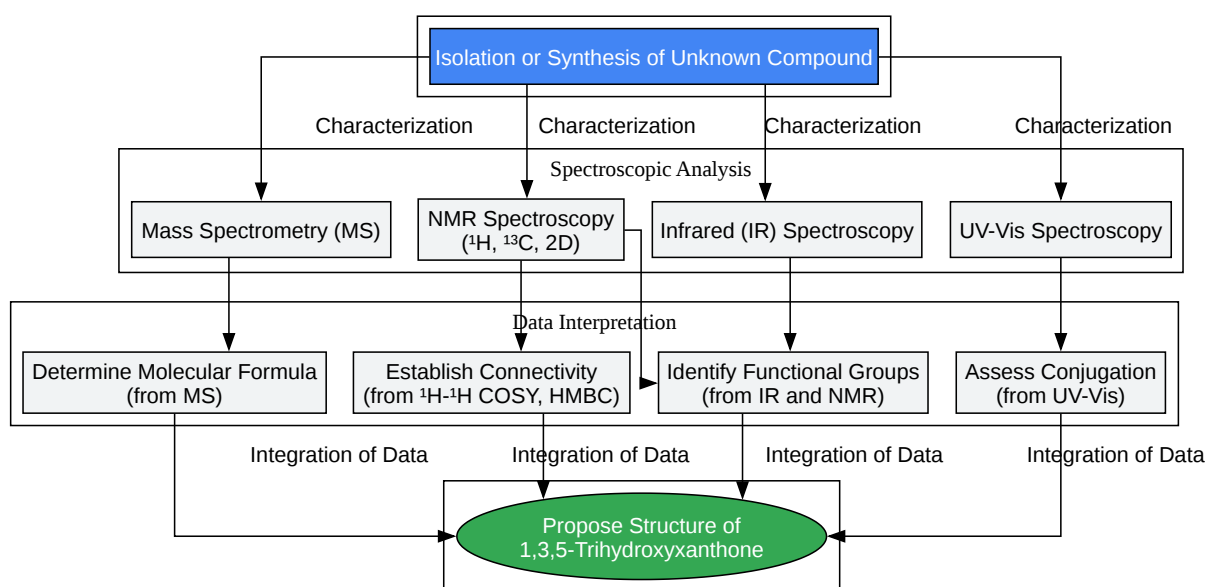
- **IR Spectroscopy:** IR spectra are recorded on an FTIR spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Spectra are typically recorded in the range of 4000-400 cm⁻¹.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer to determine the exact mass and molecular formula of the compound.
- **UV-Vis Spectroscopy:** UV-Vis spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a spectroscopic grade solvent, such as methanol or ethanol, and the absorbance is measured over a wavelength range of 200-800 nm.

Logical Workflow and Signaling Pathway

Interactions

Structure Elucidation Workflow

The elucidation of the structure of **1,3,5-trihydroxyxanthone** follows a logical workflow that integrates data from various spectroscopic techniques.



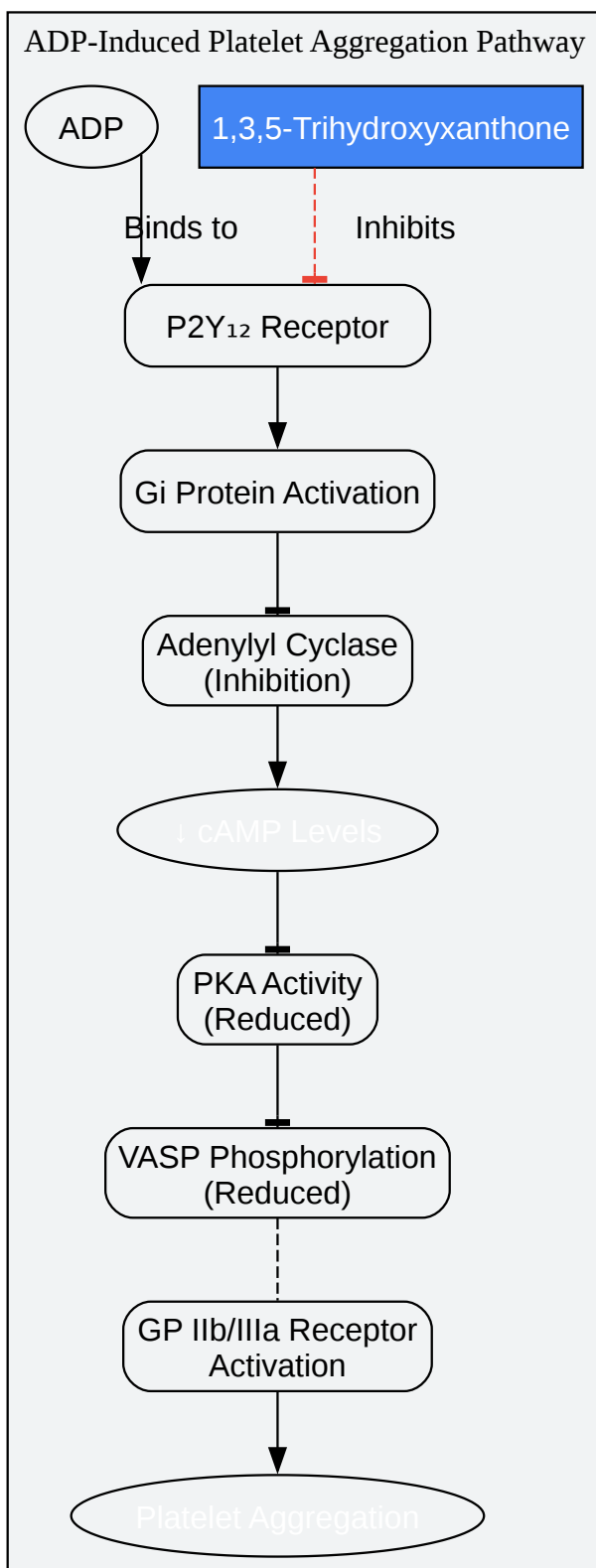
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Caption: Workflow for the structure elucidation of **1,3,5-trihydroxyxanthone**.

Biological Activity: Inhibition of Platelet Aggregation

1,3,5-Trihydroxyxanthone has been reported to have selective inhibitory activity on platelet aggregation induced by adenosine diphosphate (ADP).^[4] ADP is a key agonist in thrombosis and hemostasis, and its signaling in platelets is primarily mediated by two P2Y purinergic receptors: P2Y₁ and P2Y₁₂. The P2Y₁₂ receptor is a major target for antiplatelet drugs.

The diagram below illustrates the ADP-induced platelet aggregation pathway and the likely point of inhibition by **1,3,5-trihydroxyxanthone**.



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Caption: Inhibition of the ADP-induced platelet aggregation pathway by **1,3,5-trihydroxyxanthone**.

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